molecular formula C24H26BrN3O2 B13769029 1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide CAS No. 69415-39-0

1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide

Cat. No.: B13769029
CAS No.: 69415-39-0
M. Wt: 468.4 g/mol
InChI Key: HKIYLTFXBGMCGU-UHFFFAOYSA-N
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Description

1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide is a complex organic compound with a unique structure that includes allyloxy, benzyl, and methoxyphenyl groups

Preparation Methods

The synthesis of 1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The process may involve the use of reagents such as allyl bromide, benzyl chloride, and methoxyphenyl isocyanate. The reaction conditions often include controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Chemical Reactions Analysis

1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide can be compared with other similar compounds, such as:

    2-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide: This compound has a similar structure but with slight variations in the positioning of functional groups.

    1-(p-Allyloxyphenyl)-3-benzyl-2-(p-chlorophenyl)guanidine hydrobromide: This compound differs by having a chlorophenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.

Properties

CAS No.

69415-39-0

Molecular Formula

C24H26BrN3O2

Molecular Weight

468.4 g/mol

IUPAC Name

[N'-benzyl-N-(4-methoxyphenyl)carbamimidoyl]-(4-prop-2-enoxyphenyl)azanium;bromide

InChI

InChI=1S/C24H25N3O2.BrH/c1-3-17-29-23-15-11-21(12-16-23)27-24(25-18-19-7-5-4-6-8-19)26-20-9-13-22(28-2)14-10-20;/h3-16H,1,17-18H2,2H3,(H2,25,26,27);1H

InChI Key

HKIYLTFXBGMCGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=NCC2=CC=CC=C2)[NH2+]C3=CC=C(C=C3)OCC=C.[Br-]

Origin of Product

United States

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